Cas no 2249619-32-5 (5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide)

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide is a sulfonamide-based compound featuring a pyridine core substituted with chloro and fluoro groups, coupled with a methyl-isopropylpyrazole moiety. This structure confers strong electrophilic character and potential reactivity in heterocyclic synthesis. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly as an intermediate in the development of biologically active molecules. The presence of halogen atoms enhances binding affinity in target interactions, while the sulfonamide group offers versatility in further functionalization. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings.
5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide structure
2249619-32-5 structure
商品名:5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide
CAS番号:2249619-32-5
MF:C12H14ClFN4O2S
メガワット:332.781563282013
CID:6441272
PubChem ID:138006501

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2249619-32-5
    • 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide
    • 5-chloro-6-fluoro-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
    • Z3268556006
    • EN300-26608427
    • インチ: 1S/C12H14ClFN4O2S/c1-7(2)18-8(3)4-11(16-18)17-21(19,20)9-5-10(13)12(14)15-6-9/h4-7H,1-3H3,(H,16,17)
    • InChIKey: DLEXACHWQZUGFF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(N=CC(=C1)S(NC1C=C(C)N(C(C)C)N=1)(=O)=O)F

計算された属性

  • せいみつぶんしりょう: 332.0510027g/mol
  • どういたいしつりょう: 332.0510027g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 85.3Ų

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26608427-0.05g
5-chloro-6-fluoro-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
2249619-32-5 95.0%
0.05g
$212.0 2025-03-20

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 関連文献

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamideに関する追加情報

Introduction to 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide (CAS No. 2249619-32-5)

The compound 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide, identified by its CAS number 2249619-32-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of both chloro and fluoro substituents, combined with a pyrazole and pyridine scaffold, contributes to its potential as a versatile intermediate in drug discovery and development.

Recent studies have highlighted the importance of sulfonamide moieties in medicinal chemistry, particularly for their ability to modulate enzyme activity and receptor interactions. The specific arrangement of functional groups in 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide enhances its binding affinity and selectivity, making it a valuable candidate for further exploration. The 5-methyl-1-propan-2-ylpyrazole moiety, in particular, has been shown to influence the pharmacokinetic properties of related compounds, improving solubility and metabolic stability.

In the context of modern drug design, the integration of fluorine atoms is strategically crucial due to their ability to enhance metabolic stability and binding affinity. The fluorine substituent at the 6-position of the pyridine ring in this compound not only improves its pharmacological profile but also aligns with current trends in oncology and anti-inflammatory drug development. Preliminary computational studies suggest that this compound may exhibit significant interactions with target proteins, warranting further experimental validation.

The sulfonamide group at the 3-position of the pyridine ring introduces a polar moiety that can facilitate hydrogen bonding interactions with biological targets. This feature is particularly relevant in the design of kinase inhibitors and other enzyme-targeted therapeutics. The structural motif of 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide has been compared to several known active pharmaceutical ingredients (APIs), revealing structural similarities that may contribute to its potential therapeutic efficacy.

Advances in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for medicinal chemists to explore its full potential. The synthesis involves multi-step reactions that highlight the versatility of modern organic chemistry techniques. Key steps include nucleophilic substitution reactions, cyclization processes, and sulfonamide formation, all of which have been optimized for high yield and purity.

The biological activity of 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide has been preliminarily assessed using in vitro assays. Initial results indicate potential inhibitory activity against several targets of interest, including enzymes involved in cancer pathways and inflammatory responses. These findings are consistent with the structural features that enhance binding affinity and selectivity. Further studies are underway to elucidate the exact mechanisms of action and optimize lead compounds for clinical development.

The compound’s solubility profile is another critical factor that influences its pharmaceutical applicability. The presence of both polar (sulfonamide) and non-polar (alkylated pyrazole) regions enhances its solubility in both aqueous and organic solvents, facilitating formulation into various dosage forms. This property is particularly advantageous for oral administration, where bioavailability is a key consideration.

Regulatory considerations are also an important aspect when evaluating new chemical entities like 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-yipyridine-pyrazolide)-sulfonamide (CAS No. 224961932). Compliance with Good Manufacturing Practices (GMP) ensures that the compound can be produced consistently under controlled conditions. Additionally, adherence to safety data sheet (SDS) requirements ensures that handling protocols are established for researchers working with this compound.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling studies have been instrumental in predicting the binding modes of this compound to biological targets. These virtual experiments provide valuable insights into how modifications can be made to enhance potency and reduce off-target effects. The integration of machine learning algorithms has further accelerated this process, enabling rapid screening of large chemical libraries for hits with promising properties.

In conclusion, 5-Chloro6-fluoro-N-(methylpropan2-pyrazol3-yi)-pyridinesulfonamid (CAS No. 224961932) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups positions it as a versatile scaffold for further medicinal chemistry exploration. As research progresses, this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.

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